BenchChemオンラインストアへようこそ!

(2-Chloro-4-(difluoromethoxy)phenyl)methanol

Lipophilicity Drug design Physicochemical property comparison

(2-Chloro-4-(difluoromethoxy)phenyl)methanol is a substituted benzyl alcohol that serves as a versatile synthetic intermediate, bearing a chlorine atom at the ortho position and a difluoromethoxy (–OCHF₂) group at the para position of the aromatic ring. With a molecular formula of C₈H₇ClF₂O₂ and a molecular weight of 208.59 g/mol, this compound is supplied as a research-grade building block (typically ≥95–98% purity) by multiple international vendors.

Molecular Formula C8H7ClF2O2
Molecular Weight 208.59 g/mol
CAS No. 1427417-93-3
Cat. No. B6314425
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Chloro-4-(difluoromethoxy)phenyl)methanol
CAS1427417-93-3
Molecular FormulaC8H7ClF2O2
Molecular Weight208.59 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1OC(F)F)Cl)CO
InChIInChI=1S/C8H7ClF2O2/c9-7-3-6(13-8(10)11)2-1-5(7)4-12/h1-3,8,12H,4H2
InChIKeyKIDYQXGJVNZULD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is (2-Chloro-4-(difluoromethoxy)phenyl)methanol (CAS 1427417-93-3) and Its Role as a Strategic Building Block


(2-Chloro-4-(difluoromethoxy)phenyl)methanol is a substituted benzyl alcohol that serves as a versatile synthetic intermediate, bearing a chlorine atom at the ortho position and a difluoromethoxy (–OCHF₂) group at the para position of the aromatic ring . With a molecular formula of C₈H₇ClF₂O₂ and a molecular weight of 208.59 g/mol, this compound is supplied as a research-grade building block (typically ≥95–98% purity) by multiple international vendors [1]. Its physicochemical profile—computed LogP of 2.43–2.58, topological polar surface area (TPSA) of 29.46 Ų, and a single hydrogen-bond donor—positions it favorably for integration into lead-optimization programs where balanced lipophilicity and hydrogen-bonding capacity are critical .

Why (2-Chloro-4-(difluoromethoxy)phenyl)methanol Cannot Be Replaced by Simple Benzyl Alcohol Analogs


The ortho-chloro and para-difluoromethoxy substitution pattern in (2-Chloro-4-(difluoromethoxy)phenyl)methanol is not a trivial structural variation; it confers a specific constellation of electronic and steric properties that directly influence downstream molecular recognition [1]. The –OCHF₂ group is a recognized lipophilic hydrogen-bond donor isostere of the methoxy group, offering enhanced metabolic stability while retaining hydrogen-bonding capacity [2]. Removing the 2-chloro substituent (e.g., 4-(difluoromethoxy)benzyl alcohol) drops the computed LogP by approximately 0.65–0.80 log units, which can shift a lead compound outside the optimal lipophilicity window for CNS penetration or oral bioavailability . Conversely, replacing –OCHF₂ with –OCH₃ reduces both metabolic stability and the unique electronic effects of fluorine substitution, while changing to –OCF₃ drastically increases lipophilicity beyond the typical drug-like range . The evidence below demonstrates that these differences are not merely incremental but translate into measurable, decision-relevant gaps in binding potency, physicochemical properties, and synthetic utility.

Quantitative Differentiation Evidence for (2-Chloro-4-(difluoromethoxy)phenyl)methanol Against Its Closest Analogs


Lipophilicity (LogP) Comparison: 2-Chloro-4-(difluoromethoxy)phenyl vs. Non-Chlorinated and Methoxy Analogs

The target compound exhibits a computed LogP of 2.43–2.58, which is 0.65–0.80 log units higher than that of its non-chlorinated analog 4-(difluoromethoxy)benzyl alcohol (LogP 1.78) . This difference is primarily attributable to the ortho-chloro substituent, which increases the compound's lipophilicity and may enhance membrane permeability. The methoxy analog 2-chloro-4-methoxybenzyl alcohol has a LogP of 1.84, highlighting that the –OCHF₂ group contributes an additional ~0.6–0.7 log units of lipophilicity compared to –OCH₃ [1]. The regioisomeric 4-(chlorodifluoromethoxy)benzyl alcohol (LogP 2.35) places the chlorine on the difluoromethoxy group rather than the ring, resulting in a lower LogP than the target .

Lipophilicity Drug design Physicochemical property comparison

CRF1 Receptor Antagonist SAR: The 2-Chloro-4-difluoromethoxy Phenyl Motif as the Optimal Substitution Pattern

In a systematic structure-activity relationship (SAR) study published in Bioorganic & Medicinal Chemistry, the 2-chloro-4-difluoromethoxy phenyl moiety was identified as the most optimal substitution pattern among all analogs tested for corticotropin-releasing factor 1 (CRF1) receptor binding [1]. Analog 29, which incorporates this specific building block, exhibited a binding affinity IC₅₀ of 3 nM against rat CRF1 receptor. In contrast, the 3,4-dimethoxyphenyl analog (compound 25) showed a substantially weaker binding affinity with an IC₅₀ of 600 nM—a 200-fold reduction in potency [1]. Analogs 26–28, bearing alternative substitution patterns on the phenyl ring, displayed only moderate to weak binding affinity [1].

CRF1 receptor antagonist Structure-activity relationship Binding affinity

11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibition: Potency of a Derivative Incorporating the 2-Chloro-4-(difluoromethoxy)phenyl Motif

A sulfonyl-piperazine derivative synthesized from (2-Chloro-4-(difluoromethoxy)phenyl)methanol—specifically (2R)-1-(2-Chloro-4-(difluoromethoxy)phenylsulfonyl)-4-(4-fluoro-2-(trifluoromethyl)phenyl)-2-methylpiperazine (ChEMBL550554)—demonstrated potent inhibition of human 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) with an IC₅₀ of 18 nM when tested in CHO cells expressing the recombinant human enzyme [1]. The same compound inhibited mouse 11β-HSD1 with an IC₅₀ of 10 nM, and retained an IC₅₀ of 10 nM in the presence of 10% (v/v) human serum, indicating minimal plasma protein binding interference [1]. This level of potency places the compound among the more active 11β-HSD1 inhibitors reported, validating the utility of the 2-chloro-4-(difluoromethoxy)phenyl building block in generating high-affinity enzyme inhibitors.

11beta-HSD1 inhibitor Enzyme inhibition Metabolic disease

Physicochemical Profile Differentiation: TPSA, Hydrogen-Bond Capacity, and Drug-Likeness

The target compound possesses a topological polar surface area (TPSA) of 29.46 Ų, one hydrogen-bond donor (the benzylic –OH), and two hydrogen-bond acceptors (the difluoromethoxy oxygen and the benzylic –OH oxygen), yielding a balanced profile suitable for both CNS and peripheral drug targets . In comparison, 4-(difluoromethoxy)benzyl alcohol shares the same TPSA and H-bond donor/acceptor counts but lacks the chloro substituent, resulting in lower molecular weight (174.15 vs. 208.59 g/mol) and reduced lipophilicity as established in Evidence Item 1 . The 2-chloro-4-methoxybenzyl alcohol analog also shares identical TPSA and H-bond parameters but has a lower molecular weight (172.61 g/mol) and lacks the metabolically more stable –OCHF₂ group [1]. The 2-chloro-4-(trifluoromethoxy)benzyl alcohol analog has higher molecular weight (226.58 g/mol) and significantly greater lipophilicity owing to the –OCF₃ group, which can adversely affect solubility and promiscuous binding .

Physicochemical properties Drug-likeness Lead optimization

Commercial Availability and Purity Benchmarking: Multi-Supplier Access at ≥95–98% Purity

(2-Chloro-4-(difluoromethoxy)phenyl)methanol is stocked and distributed by multiple reputable chemical suppliers with documented purity levels: ≥95% (Fluorochem, AKSci), ≥98% (ChemScene, Leyan) [1]. Enamine US, Inc. offers the compound with 95% purity and a 2-day lead time to the United States, with pack sizes ranging from 100 mg to 500 mg [1]. This multi-supplier availability contrasts with several comparator compounds that are available from fewer sources: 2-chloro-4-(trifluoromethoxy)benzyl alcohol is primarily available from Capot Chemical and CymitQuimica, while 2-chloro-4-methoxybenzyl alcohol is limited to Combi-Blocks and a handful of distributors . The broader supply base for the target compound reduces procurement risk and ensures competitive pricing.

Chemical procurement Supply chain Purity specification

Synthetic Versatility as a Benzyl Alcohol Building Block: Functional Group Interconversion and Derivatization Pathways

The benzylic alcohol functionality in (2-Chloro-4-(difluoromethoxy)phenyl)methanol serves as a versatile handle for multiple synthetic transformations, enabling access to diverse compound libraries. Documented transformations include: (i) oxidation to the corresponding aldehyde or carboxylic acid, (ii) conversion to the benzyl halide for nucleophilic substitution, (iii) sulfonylation to generate sulfonate esters or sulfonamides (as demonstrated in the 11β-HSD1 inhibitor example, Evidence Item 3), (iv) Mitsunobu reactions for etherification, and (v) direct coupling as an alcohol substrate to form enamino-ketonitrile products, as cited in the synthesis of pyrazolo[1,5-a]pyrimidine CRF1 antagonists [1]. In contrast, the 2-chloro-4-(trifluoromethoxy)benzyl alcohol analog, while structurally similar, has a reduced nucleophilicity of the benzylic alcohol due to the stronger electron-withdrawing effect of the –OCF₃ group (Hammett σₚ for –OCF₃ ≈ 0.35 vs. –OCHF₂ ≈ 0.25–0.30), which can affect reaction yields and kinetics in downstream derivatizations [2]. The methoxy analog lacks the metabolic stability and hydrogen-bond-donating capacity of the –OCHF₂ group, limiting its utility in medicinal chemistry campaigns.

Synthetic chemistry Building block Functional group interconversion

High-Impact Application Scenarios for (2-Chloro-4-(difluoromethoxy)phenyl)methanol Based on Quantitative Differentiation Evidence


Lead Optimization of CRF1 Receptor Antagonists for Stress-Related Disorders

Medicinal chemistry teams targeting corticotropin-releasing factor 1 (CRF1) receptor antagonists for anxiety, depression, or irritable bowel syndrome can rely on (2-Chloro-4-(difluoromethoxy)phenyl)methanol as the validated optimal building block. As demonstrated by Saito et al. (2011), the 2-chloro-4-difluoromethoxy phenyl motif yielded a 200-fold improvement in CRF1 binding affinity (IC₅₀ = 3 nM) compared to the 3,4-dimethoxyphenyl analog (IC₅₀ = 600 nM) [1]. This evidence-based selection eliminates the need for de novo SAR exploration of alternative benzyl alcohol scaffolds and accelerates hit-to-lead timelines.

11β-HSD1 Inhibitor Development for Metabolic Syndrome and Type 2 Diabetes Indications

The compound has demonstrated utility as a productive starting material for generating potent 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors. A sulfonyl-piperazine derivative prepared from this building block achieved IC₅₀ values of 10–18 nM against human and mouse 11β-HSD1, with minimal serum protein shift (IC₅₀ = 10 nM in 10% human serum) [1]. Research groups pursuing metabolic disease targets can procure this intermediate with confidence that it has already produced sub-20 nM enzyme inhibitors in a clinically relevant target class.

Fragment-Based and Lead-Like Library Construction Requiring Balanced Lipophilicity

With a molecular weight of 208.59 g/mol, TPSA of 29.46 Ų, and a computed LogP of 2.43–2.58, (2-Chloro-4-(difluoromethoxy)phenyl)methanol resides within favorable lead-like chemical space that balances solubility and permeability [1]. Compared to its non-chlorinated analog (LogP 1.78) and methoxy analog (LogP 1.84), the target compound offers 0.6–0.8 log units higher lipophilicity without crossing into the problematic LogP > 3 range [1]. This makes it a preferred choice for fragment-based screening libraries and lead-like compound collections where property space diversification is a key selection criterion.

Multi-Step Synthesis Campaigns Requiring a Reliable Multi-Supplier Building Block

For process chemistry and scale-up groups, supply chain resilience is a critical factor in building block selection. (2-Chloro-4-(difluoromethoxy)phenyl)methanol is available from at least 7 distinct suppliers with documented purity specifications ranging from ≥95% to ≥98%, including Enamine (2-day US lead time), Fluorochem, AKSci, ChemScene, and AOBChem [1][2]. This multi-source availability, combined with the compound's versatile benzylic alcohol handle that can undergo oxidation, halogenation, sulfonylation, or direct coupling, makes it a strategically sound choice for campaigns requiring gram-to-multigram quantities with minimal supply interruption risk [2].

Quote Request

Request a Quote for (2-Chloro-4-(difluoromethoxy)phenyl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.